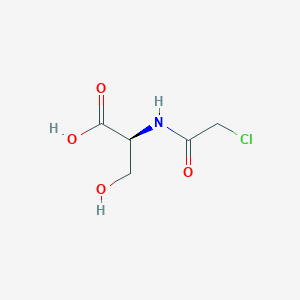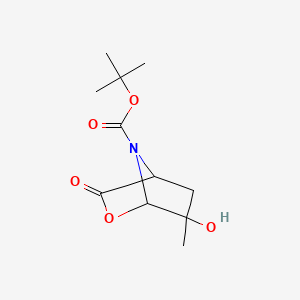![molecular formula C10H9F B15205372 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene is an organic compound with the molecular formula C10H9F. This compound is characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a 1,3-butadienyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
準備方法
The synthesis of 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene typically involves the reaction of 2-fluorobenzene with 1,3-butadiene under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 2-fluorobenzene is reacted with 1,3-butadiene in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where the fluorine atom can be replaced by other substituents such as halogens, nitro groups, or alkyl groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alkanes.
科学的研究の応用
1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds. Its unique structure allows for various functionalization reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Medicine: Research into the pharmacological properties of fluorinated compounds often includes this compound as a model compound to study drug-receptor interactions and metabolic pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, influencing its activity. The pathways involved may include signal transduction mechanisms and metabolic processes that are modulated by the compound’s structure and reactivity .
類似化合物との比較
Similar compounds to 1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene include other fluorinated aromatic compounds such as:
1-Fluoro-2-(1,3-butadienyl)benzene: Similar in structure but with different substitution patterns.
2-Fluoro-1,3-butadiene: Lacks the aromatic benzene ring but contains the fluorinated butadiene moiety.
1,4-Difluorobenzene: Contains two fluorine atoms on the benzene ring but lacks the butadienyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs .
特性
分子式 |
C10H9F |
|---|---|
分子量 |
148.18 g/mol |
IUPAC名 |
1-[(1E)-buta-1,3-dienyl]-2-fluorobenzene |
InChI |
InChI=1S/C10H9F/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1H2/b6-3+ |
InChIキー |
COEBTIGMXUBXNA-ZZXKWVIFSA-N |
異性体SMILES |
C=C/C=C/C1=CC=CC=C1F |
正規SMILES |
C=CC=CC1=CC=CC=C1F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


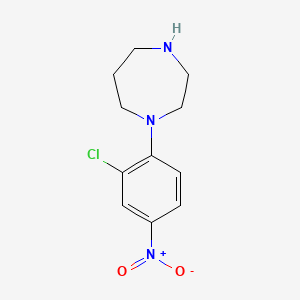
![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
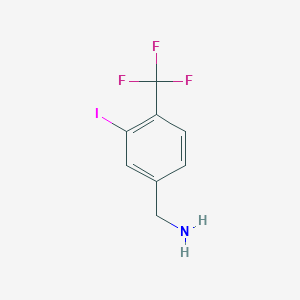

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
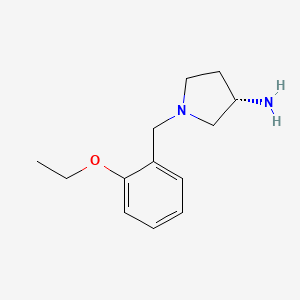
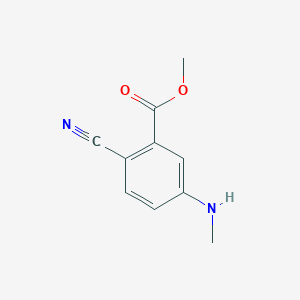
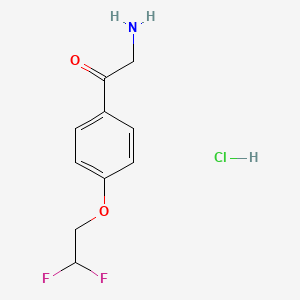
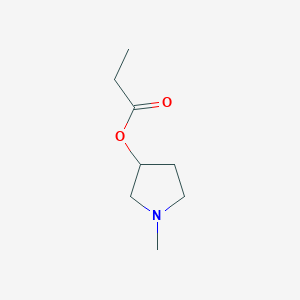
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)

